4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core fused with a phenol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzazepine derivative with notable pharmacological properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares structural similarities and is used in organic synthesis.
Indole Derivatives: Often compared due to their similar heterocyclic structures and biological activities.
Uniqueness
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol stands out due to its unique combination of a benzazepine core and a phenol group, which imparts distinct chemical and biological properties
Properties
CAS No. |
919519-29-2 |
---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methyl-4-phenyl-1,2-dihydro-3-benzazepin-5-yl)phenol |
InChI |
InChI=1S/C23H21NO/c1-24-16-15-17-7-5-6-10-21(17)22(18-11-13-20(25)14-12-18)23(24)19-8-3-2-4-9-19/h2-14,25H,15-16H2,1H3 |
InChI Key |
XWDAFOFKDRGUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.